molecular formula C8H7N3O2 B13581860 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

Katalognummer: B13581860
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: XGEXGNSZUVGSHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The reaction conditions often include the use of palladium catalysts such as Pd(dppf)Cl2 in a methanol solution under high pressure (40 atm) and elevated temperatures (120°C) for about 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .

Wissenschaftliche Forschungsanwendungen

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, playing a crucial role in the treatment of various diseases. The compound’s effects are mediated through its binding to specific enzymes and receptors, leading to the modulation of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-4-6-7(8(12)13)9-2-3-11(6)10-5/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

XGEXGNSZUVGSHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=CN=C(C2=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.